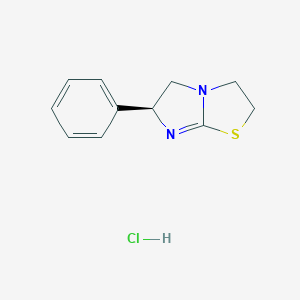

Levamisolhydrochlorid

Übersicht

Beschreibung

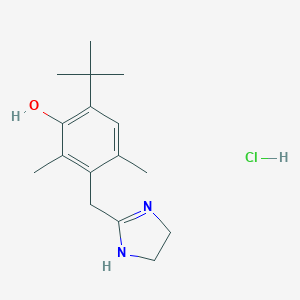

Levamisole Hydrochloride is a synthetic imidazothiazole derivative widely used as an anthelmintic agent to treat parasitic worm infections in both humans and animals . It was first synthesized in 1966 by Janssen Pharmaceuticals in Belgium and has since been used in various medical and veterinary applications .

Wissenschaftliche Forschungsanwendungen

Levamisole Hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Levamisole hydrochloride primarily targets the L-subtype nicotinic acetylcholine receptors in nematode muscles . These receptors play a crucial role in the neuromuscular function of nematodes, making them an effective target for antiparasitic action .

Mode of Action

Levamisole hydrochloride acts as an agonist to the L-subtype nicotinic acetylcholine receptors . This means it binds to these receptors and mimics the action of acetylcholine, a neurotransmitter. This agonistic action leads to a sustained activation of the nematode muscles, which reduces the capacity of the male worms to control their reproductive muscles and limits their ability to copulate .

Biochemical Pathways

Levamisole hydrochloride affects the neuromuscular pathways in nematodes . By acting as an agonist to the nicotinic acetylcholine receptors, it disrupts the normal function of these pathways, leading to muscle paralysis . Additionally, levamisole hydrochloride can stimulate the formation of antibodies, enhance T-cell responses, potentiate monocyte and macrophage functions, and increase neutrophil mobility, adherence, and chemotaxis .

Pharmacokinetics

Levamisole hydrochloride is well absorbed orally . It is metabolized inside the body, primarily in the liver . The elimination half-life of levamisole hydrochloride is between 3 to 4 hours , and it is excreted through the kidneys . The peak levels of levamisole in the plasma are reached after 1.0 – 2.0 hours .

Result of Action

The primary result of levamisole hydrochloride’s action is the paralysis of nematodes . This paralysis prevents the nematodes from controlling their reproductive muscles, thus limiting their ability to copulate . This leads to the effective treatment of worm infestations . Additionally, due to its immunomodulatory effects, levamisole hydrochloride has been studied in the treatment of various immune-mediated diseases .

Action Environment

The action of levamisole hydrochloride can be influenced by various environmental factors. For instance, resistance to levamisole hydrochloride has been reported in certain species of nematodes in various countries . Therefore, the local epidemiological information about the susceptibility of nematodes should be considered when using this drug . Furthermore, the effectiveness of levamisole hydrochloride is dependent upon the immune capabilities of individual patients , indicating that individual health status can influence the drug’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Levamisole hydrochloride is a nicotinic receptor agonist . It can stimulate the formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis .

Cellular Effects

Levamisole hydrochloride has shown clinical benefits in the management of COVID-19 via its immunomodulatory effect . It inserts its promising effects on cellular and humoral immunity through regulating the circulating pro-inflammatory cytokines such as interleukins (IL) 6 and 8 . Levamisole hydrochloride has also been used in patients with recurrent aphthous ulcers and it is believed to normalize the CD4 + / CD8 + cell ratio and elevates the serum levels of IgA and IgM .

Molecular Mechanism

Levamisole hydrochloride acts as a nicotinic acetylcholine receptor agonist . This leads to muscle contraction, which is particularly effective against parasitic worms . It can stimulate the formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis .

Temporal Effects in Laboratory Settings

Levamisole hydrochloride’s actions are variable depending on storage temperature and administration route . The storage of levamisole hydrochloride at 4°C significantly increased serum IgG and IgA levels in rats and improved rat’s antioxidant status through significant increase in glutathione related enzymes .

Dosage Effects in Animal Models

In animal models, levamisole hydrochloride has been shown to have a significant impact on hematological parameters during experimental pleuritis . The study group receiving three doses of levamisole hydrochloride observed a significant reduction of red blood cell count at 48 h post administration and an increase in mean corpuscular volume compared to the control inflammation group .

Metabolic Pathways

Levamisole hydrochloride is metabolized in the liver . It is excreted through the kidneys, with 70% of the drug being eliminated in this way .

Transport and Distribution

Levamisole hydrochloride is taken orally and is distributed throughout the body . It is metabolized in the liver and excreted through the kidneys .

Subcellular Localization

Given its mechanism of action as a nicotinic acetylcholine receptor agonist, it is likely that it interacts with these receptors on the cell membrane .

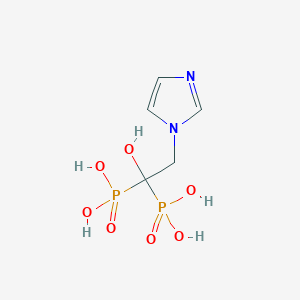

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Levamisole Hydrochloride is synthesized from L-tetramisole. The process involves dissolving L-tetramisole in acetone, adding sodium selenite, and decolorizing with activated carbon. Dry hydrogen chloride gas is then introduced while stirring until the pH value reaches 3-5. The reaction mixture is then separated and purified to obtain Levamisole Hydrochloride .

Industrial Production Methods: In industrial settings, L-tetramisole is dissolved in isopropanol, followed by the addition of an antioxidant. The mixture is decolorized with activated carbon, filtered, and hydrogen chloride gas is introduced under stirring. The pH is controlled at 4-5, and the final product is separated and purified .

Analyse Chemischer Reaktionen

Types of Reactions: Levamisole Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Levamisole can be oxidized using reagents like thionyl chloride and dichloromethane.

Reduction: Sodium hydroxide is commonly used in reduction reactions involving Levamisole.

Substitution: Hydrogen chloride gas is used in substitution reactions to form Levamisole Hydrochloride.

Major Products: The major product formed from these reactions is Levamisole Hydrochloride itself, which is a nearly white solid compound .

Vergleich Mit ähnlichen Verbindungen

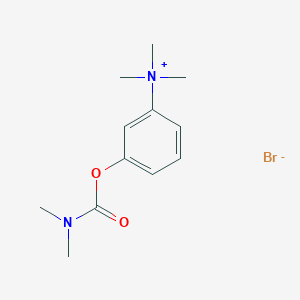

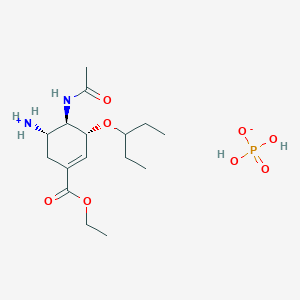

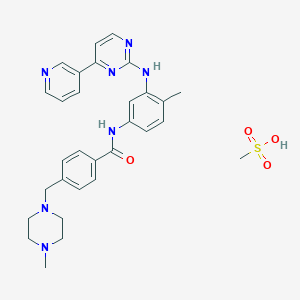

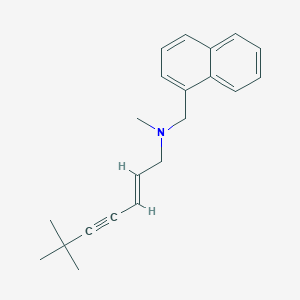

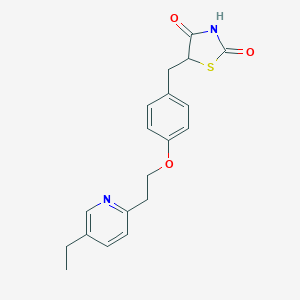

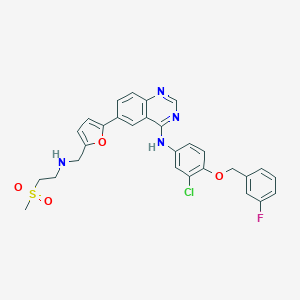

Levamisole Hydrochloride is unique due to its dual role as an anthelmintic and immunomodulatory agent. Similar compounds include:

Pyrantel Pamoate: Another anthelmintic used to treat parasitic worm infections.

Albendazole: A broad-spectrum anthelmintic effective against various parasitic worms.

Mebendazole: Used to treat a range of parasitic worm infections.

Levamisole Hydrochloride stands out due to its additional immunomodulatory properties, making it useful in treating immune-mediated diseases and as an adjuvant in cancer therapy .

Eigenschaften

IUPAC Name |

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14769-73-4 (Parent) | |

| Record name | Levamisole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047518 | |

| Record name | Levamisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4), Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL) | |

| Record name | SID56463293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | LEVAMISOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

16595-80-5 | |

| Record name | Levamisole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamisole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levamisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levamisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levamisole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVAMISOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL9055K809 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

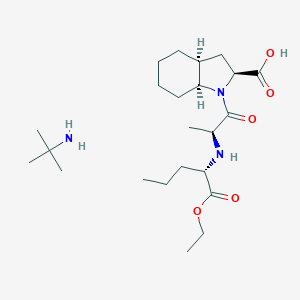

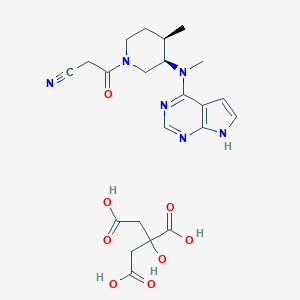

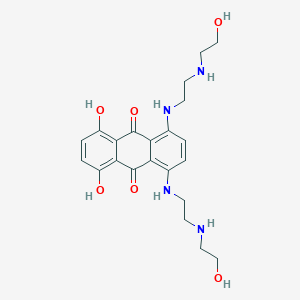

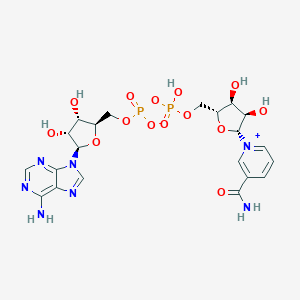

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Levamisole Hydrochloride as an anthelmintic?

A1: Levamisole Hydrochloride acts as a nicotinic acetylcholine receptor agonist at the neuromuscular junction of susceptible parasites. [] This leads to paralysis and expulsion of the parasite from the host.

Q2: How does Levamisole Hydrochloride function as an immunomodulator?

A2: The precise mechanism of its immunomodulatory action is not fully understood. Research suggests it might enhance T-cell function and cytokine production, contributing to an enhanced immune response. [, ]

Q3: What is the molecular formula and weight of Levamisole Hydrochloride?

A3: The molecular formula of Levamisole Hydrochloride is C11H13ClN2S with a molecular weight of 240.75 g/mol. []

Q4: Are there any specific spectroscopic techniques used to characterize Levamisole Hydrochloride?

A4: Yes, researchers have employed various spectroscopic methods for characterization, including UV-Vis spectrophotometry and polarimetry. [, ] UV detection is often employed in HPLC methods for its quantification. [, ]

Q5: Has research explored the stability of Levamisole Hydrochloride in various formulations?

A5: Yes, studies have examined its stability in different formulations, including tablets and oral liquids. [, ] Research has explored its incorporation into sustained-release matrices like poly-(epsilon-caprolactone). []

Q6: Does Levamisole Hydrochloride exhibit any catalytic properties?

A6: While primarily known for its anthelmintic and immunomodulatory activities, one study explored an unusual reaction where Levamisole Hydrochloride underwent C-S bond activation on a triruthenium cluster. []

Q7: Have computational methods been used to study Levamisole Hydrochloride?

A7: Yes, quantum chemistry calculations have been used to investigate the thermal decomposition mechanism and product structures of Levamisole Hydrochloride. []

Q8: Does the chirality of Levamisole impact its activity?

A8: Yes, Levamisole is the levo-isomer of tetramisole. Studies emphasize the importance of distinguishing between the two, as the dextro-isomer may have different pharmacological properties. [, ]

Q9: How is the stability of Levamisole Hydrochloride formulations ensured?

A9: Quality control measures like HPLC are crucial in ensuring the stability and purity of Levamisole Hydrochloride formulations. [, ]

Q10: What is known about the absorption and excretion of Levamisole Hydrochloride?

A10: Studies show that Levamisole Hydrochloride is readily absorbed after oral administration in various animals. Research has also investigated its excretion profile, including its presence in milk after administration to cows. [, ]

Q11: What types of in vivo studies have been conducted to evaluate the efficacy of Levamisole Hydrochloride?

A11: Researchers have used various animal models, including mice, rats, and chickens, to investigate the effects of Levamisole Hydrochloride on immune response and its efficacy against specific parasites. [, , , , , , ]

Q12: Has resistance to Levamisole Hydrochloride been observed in parasites?

A12: Yes, unfortunately, resistance to Levamisole Hydrochloride has been reported in various nematode species, particularly in livestock. [, , ]

Q13: What is the hazard classification of a drug based on Levamisole Hydrochloride?

A13: Studies indicate that a drug based on Levamisole Hydrochloride, tinidazole, and toltrazuril has been classified as a Hazard Class 4 substance (low-hazard) based on its median lethal oral dose in rats. []

Q14: Have any specific drug delivery systems been investigated for Levamisole Hydrochloride?

A14: Yes, research has explored the use of controlled-release poly-(epsilon-caprolactone) matrices to deliver Levamisole Hydrochloride in cattle, demonstrating the potential for sustained release formulations. []

Q15: What are the commonly used analytical methods for the quantification of Levamisole Hydrochloride?

A15: High-performance liquid chromatography (HPLC) with UV detection is widely employed for the determination of Levamisole Hydrochloride in various matrices, including pharmaceutical formulations and biological samples. [, , , , ]

Q16: Are there alternative analytical techniques for quantifying Levamisole Hydrochloride?

A16: Apart from HPLC, researchers have also explored polarimetry for the rapid determination of Levamisole Hydrochloride content in pharmaceutical preparations. [, ]

Q17: What are the essential parameters considered during the validation of analytical methods for Levamisole Hydrochloride?

A17: Method validation typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, and limit of quantitation to ensure the reliability and reproducibility of the analytical data. []

Q18: How does Levamisole Hydrochloride affect the immune response in animals?

A18: Studies have shown that Levamisole Hydrochloride can enhance immune responses in animals, particularly cell-mediated immunity. For instance, it has been shown to improve antibody titres against foot and mouth disease virus in vaccinated buffaloes. []

Q19: Are there any studies investigating the effects of Levamisole Hydrochloride on specific immune cells?

A19: Research has demonstrated that Levamisole Hydrochloride can modulate the activity of specific immune cells like T cells, potentially contributing to its immunostimulatory effects. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.